
Ganoderic acid A
Descripción general
Descripción
Este compuesto es uno de los triterpenoides más abundantes y bien estudiados en Ganoderma lucidum, que exhibe una variedad de propiedades biológicas, incluyendo antitumoral, antiinflamatorio, antidepresivo, neuroprotector, antifibrótico, protección hepática y mejora del metabolismo de la glucosa y los lípidos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La biosíntesis del ácido ganodérico A comienza con acetil-coenzima A, que sufre una serie de reacciones enzimáticas en la vía del mevalonato. El sustrato inicial, acetil-coenzima A, es condensado por acetil-coenzima A acetiltransferasa para producir 3-hidroxi-3-metilglutaril-coenzima A, que luego es reducido por 3-hidroxi-3-metilglutaril-coenzima A reductasa para producir mevalonato. Esta vía implica múltiples pasos y enzimas, que conducen en última instancia a la formación del ácido ganodérico A .
Métodos de producción industrial: La producción industrial del ácido ganodérico A a menudo implica el cultivo de Ganoderma lucidum en condiciones controladas. Las técnicas de bioingeniería, incluyendo el uso de cepas modificadas genéticamente y medios de cultivo optimizados, se han empleado para mejorar el rendimiento del ácido ganodérico A. Además, se ha explorado la producción heteróloga en organismos como Saccharomyces cerevisiae para superar los desafíos del bajo rendimiento y el lento crecimiento asociados con Ganoderma lucidum .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido ganodérico A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades mejoradas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del derivado deseado.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido ganodérico A, que pueden exhibir actividades biológicas mejoradas o toxicidad reducida .
Aplicaciones Científicas De Investigación
Ganoderic acid A (GAA) is a bioactive compound extracted from Ganoderma lucidum, a medicinal mushroom used in traditional Chinese medicine, and is known for its potential anticancer and antidiabetic effects .
Scientific Research Applications
-
Anticancer Effects
- GAA targets glucose transporters, specifically GLUT1 and GLUT3, which are produced in higher amounts by cancer cells . By binding to these transporters, GAA can cut off the sugar supply to cancer cells, slowing their growth .
- GAA has been shown to suppress cell proliferation in various cancers, including breast cancer and osteosarcoma . It can inhibit the proliferation of human hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner .
- In vitro studies have demonstrated that GAA induces cell cycle arrest at the G0/G1 phase and apoptosis, while also suppressing the migration and invasion of HCC cells . GAA treatment decreased the expression of cyclin D1 and increased the expression of p21 and cleaved caspase-3 .
- Animal studies indicate that GAA can reduce the volume of anaplastic meningioma and improve the overall survival rate of mice . GAA also inhibits the invasion and migration of U251 glioblastoma multiforme cells with dose- and time-dependent effects and can significantly inhibit the PI3K/AKT pathway .
- Ganoderic acids (GAs), in general, have demonstrated potential as apoptosis-inducing and immune-activating molecules, suggesting their possible use in novel chemoimmunotherapeutics against malignant diseases .
- Ganoderic acid D exhibits selective anti-proliferative and cytotoxic effects on MCF-7, HepG2, HeLa, Caco-2, and HCT-116 tumor cells .
-
Antidiabetic Effects
- Research indicates that Ganoderma lucidum polysaccharides (GLP) and triterpenes (GLTs) have therapeutic effects on diabetes by regulating liver glucose metabolism enzymes, improving glucose and lipid metabolism disorders, protecting pancreas β cells, and regulating the expression of oxidative stress-related factors and pathways .
- GLP and GLTs may improve insulin sensitivity and reduce blood sugar levels in animal models, with GLP also reducing weight and improving glucose metabolism .
-
Liver Protective Properties
- Ganoderma lucidum extract (GLE) has a preventive and therapeutic effect on formaldehyde (FA) induced liver fibrosis .
- Ganoderma acid polysaccharide (GAP) can effectively delay the onset of non-alcoholic fatty liver disease (NAFLD) while reducing blood lipid levels and liver weight .
- GAs have shown a protective effect against alcoholic liver injury in mice by regulating the composition of liver metabolites and controlling the mRNA levels of genes involved in alcohol metabolism and oxidative stress .
- Immunomodulatory Functions
- Other Potential Applications
Mecanismo De Acción
El ácido ganodérico A ejerce sus efectos a través de múltiples dianas y vías moleculares. Se ha demostrado que regula la vía p53-MDM2, induciendo apoptosis en las células tumorales. Además, modula varias vías de señalización, incluida la vía MAP-K, y activa las respuestas inmunitarias. El compuesto también exhibe efectos antiinflamatorios al inhibir la actividad del factor nuclear-kappa B y reducir la producción de citocinas proinflamatorias .
Comparación Con Compuestos Similares
El ácido ganodérico A es parte de una clase más amplia de triterpenoides conocidos como ácidos ganodéricos, que son derivados del lanosterol. Compuestos similares incluyen ácido ganodérico B, ácido ganodérico C y ácido ganodérico D. Si bien estos compuestos comparten una vía biosintética común y similitudes estructurales, el ácido ganodérico A es único debido a su mayor abundancia y actividades biológicas bien documentadas. Las modificaciones específicas en su estructura contribuyen a sus distintas propiedades farmacológicas .
Referencias
Actividad Biológica
Ganoderic acid A (GAA), a prominent triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities, particularly in cancer treatment and liver protection. This article delves into the extensive research surrounding GAA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
GAA is one of the most abundant triterpenoids found in Ganoderma lucidum and has been studied for its multi-therapeutic potential. It exhibits various biological activities, including anti-cancer, hepatoprotective, and immunomodulatory effects. The compound's efficacy is often attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
- Induction of Apoptosis : GAA has been shown to induce apoptosis in various cancer cell lines by regulating the p53 signaling pathway. A recent study demonstrated that GAA could inhibit the interaction between MDM2 and p53, thereby stabilizing p53 levels and promoting apoptosis .
- Cell Cycle Arrest : In vitro studies have indicated that GAA causes cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma (HCC) cells, leading to reduced proliferation rates .
- Inhibition of Migration and Invasion : GAA has also been reported to suppress the migration and invasion of cancer cells, which is crucial for preventing metastasis .
Case Studies
- Hepatocellular Carcinoma : Research involving HepG2 and SMMC7721 cell lines revealed that GAA significantly inhibited cell proliferation in a dose-dependent manner. The study utilized flow cytometry and transwell assays to assess apoptosis and invasive behavior, respectively .
- Breast Cancer and Osteosarcoma : Similar anti-proliferative effects were observed in breast cancer and osteosarcoma models, reinforcing GAA's potential as a natural therapeutic agent against various malignancies .
Hepatoprotective Effects
GAA has shown promise in protecting liver function, particularly in cases of acute mushroom poisoning caused by α-amanitin. A retrospective study analyzed 556 cases over 20 years, revealing that treatment with Ganoderma lucidum, containing GAA, led to a significant reduction in mortality rates from 35% to 0% after the introduction of this treatment . The compound was found to inhibit the JAK2-STAT3 signaling pathway, which is implicated in liver damage during poisoning episodes.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Activity | Mechanism | Cell Lines/Models | Outcome |
---|---|---|---|
Anti-Cancer | Induces apoptosis via p53-MDM2 interaction | HepG2, SMMC7721 | Dose-dependent inhibition of proliferation |
Cell cycle arrest at G0/G1 phase | HCC cells | Reduced migration and invasion | |
Hepatoprotection | Inhibition of JAK2-STAT3 pathway | α-Amatoxin poisoned mice | Improved liver function; 0% mortality rate |
Immunomodulation | Modulation of immune response pathways | Various animal models | Enhanced immunity against immunosuppression |
Propiedades
IUPAC Name |
6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKDAQBNHPJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ganoderic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81907-62-2 | |
Record name | Ganoderic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ganoderic acid A (GAA) exert its anti-tumor effects?
A: GAA has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress invasion in various cancer cell lines. Several mechanisms have been proposed, including: * Inhibition of JAK-STAT3 signaling pathway: [, , ] This pathway is often dysregulated in cancer cells, contributing to uncontrolled growth and survival. * Induction of apoptosis: [, , ] GAA has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death. * Suppression of NF-κB pathway: [, ] The NF-κB pathway plays a role in inflammation and cell survival, and its inhibition can contribute to anti-tumor effects. * Modulation of Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway: [] While Nrf2 is generally considered protective, its overactivation can promote cancer cell survival. GAA has been shown to modulate Nrf2 signaling, potentially inhibiting its pro-tumorigenic effects in certain contexts. * Enhancement of cytotoxicity of T cells: [] GAA might contribute to anti-tumor immunity by increasing the ability of T cells to kill cancer cells.
Q2: Does GAA have any effects on lipid metabolism?
A: Yes, studies in hyperlipidemic mice models suggest that GAA can: * Improve lipid profiles: [] GAA has been shown to reduce serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. * Reduce lipid accumulation in the liver: [] GAA treatment has been linked to decreased lipid droplet buildup in the liver. * Alter gut microbiota composition: [] GAA supplementation has been associated with changes in the gut microbiome, which may contribute to its beneficial effects on lipid metabolism.
Q3: What is the role of the Axl/Pak1 signaling pathway in GAA-mediated effects?
A: Research suggests that GAA can activate the Axl/Pak1 signaling pathway in microglial cells. This activation leads to enhanced autophagy, a cellular process involved in the degradation and recycling of cellular components. [] In the context of Alzheimer's disease, this enhanced autophagy contributes to the clearance of amyloid-β (Aβ), a protein that accumulates in the brain and contributes to neurodegeneration. []
Q4: What is the molecular formula and weight of GAA?
A: The molecular formula of GAA is C30H48O5, and its molecular weight is 488.7 g/mol. []
Q5: What spectroscopic data is available for the structural characterization of GAA and other compounds found in Ganoderma lucidum?
A: Various spectroscopic techniques have been employed to elucidate the structure of GAA and related compounds. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , ] NMR provides detailed information about the hydrogen and carbon atoms in a molecule, aiding in structure determination. * Mass spectrometry (MS): [, , , ] MS helps determine the molecular weight and fragmentation patterns of a compound, providing further structural insights. * Fourier Transform Infrared (FT-IR) spectroscopy: [] FT-IR analyzes the vibrational modes of molecules, providing information about functional groups present in the compound.
Q6: Is there any information about the stability of GAA under various conditions?
A6: While specific studies focusing on GAA's stability under various conditions are limited in the provided research, it's a crucial aspect for its formulation and potential therapeutic applications. Further investigation into factors like temperature, pH, light exposure, and storage conditions would be beneficial to understand its stability profile.
Q7: Have computational methods been used to study GAA?
A: Yes, molecular docking studies have been employed to investigate how GAA interacts with potential target proteins. [, , ] These studies provide insights into the binding affinities and potential binding modes of GAA with target proteins, which can guide further research into its mechanism of action.
Q8: Has the SAR of GAA been investigated?
A: While the provided research doesn't delve into extensive SAR studies for GAA, one study explored modifications at the carboxyl group of GAA, synthesizing a series of amide derivatives. [] These derivatives exhibited varying anti-tumor activities, suggesting that modifications to the GAA structure can impact its potency. Further SAR studies would be valuable to optimize its therapeutic potential.
Q9: What strategies are being explored to improve the formulation and delivery of GAA?
A: One study investigated the use of a targeted nano-carrier system to improve the delivery and cytotoxicity of GAA. [] By conjugating GAA to a polymer functionalized with an antibody targeting the HER2 receptor, researchers aimed to enhance its delivery to breast cancer cells. This approach highlights the potential of nanotechnology in improving the therapeutic efficacy of GAA.
Q10: What are some historical milestones in GAA research?
A:
Structure elucidation: The structures of this compound and B, two novel lanostane-type bitter triterpenes from Ganoderma lucidum, were determined. [] * Discovery of biotransformation pathways: Researchers identified specific bacterial enzymes, such as glycosyltransferases from Bacillus subtilis, capable of modifying GAA through glycosylation. [, ] This finding opened avenues for generating novel GAA derivatives with potentially enhanced properties.* Elucidation of molecular mechanisms:* Studies began unraveling the molecular mechanisms underlying GAA's biological activities, including its interaction with specific signaling pathways like JAK-STAT3, NF-κB, and Axl/Pak1. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.